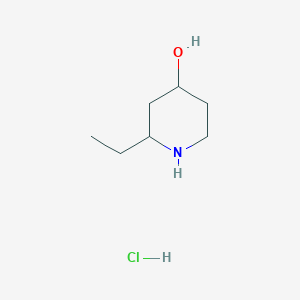

2-Ethylpiperidin-4-ol hydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C7H16ClNO |

|---|---|

Molekulargewicht |

165.66 g/mol |

IUPAC-Name |

2-ethylpiperidin-4-ol;hydrochloride |

InChI |

InChI=1S/C7H15NO.ClH/c1-2-6-5-7(9)3-4-8-6;/h6-9H,2-5H2,1H3;1H |

InChI-Schlüssel |

HGJWXWGUXGKQMZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1CC(CCN1)O.Cl |

Herkunft des Produkts |

United States |

The Chemical Architecture and Application of 2-Ethylpiperidin-4-ol Hydrochloride in Modern Drug Discovery

Executive Summary

In the landscape of modern drug discovery, functionalized aliphatic heterocycles serve as the foundational building blocks for novel therapeutics. 2-Ethylpiperidin-4-ol hydrochloride is a highly privileged scaffold, offering a unique combination of stereochemical complexity, tunable lipophilicity, and orthogonal reactivity. This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic reactivity, and its critical role in the synthesis of Melanocortin subtype-2 receptor (MC2R) antagonists—a promising therapeutic avenue for Cushing's disease and congenital adrenal hyperplasia.

Chemical Architecture & Physicochemical Profile

The utility of 2-ethylpiperidin-4-ol hydrochloride stems from its precise structural architecture. The piperidine core is ubiquitous in FDA-approved drugs due to its favorable metabolic stability and basicity. However, the specific substitutions on this ring dictate its unique behavior:

-

C2-Ethyl Substitution: The addition of an ethyl group at the C2 position introduces significant steric bulk adjacent to the secondary amine. This steric hindrance forces the piperidine ring into specific chair conformations (typically favoring the ethyl group in the equatorial position to minimize 1,3-diaxial interactions). Furthermore, it increases the overall lipophilicity (LogP) of the resulting drug candidate, enhancing membrane permeability.

-

C4-Hydroxyl Group: Acting as both a hydrogen bond donor and acceptor, the C4-hydroxyl provides a critical vector for target protein engagement. Synthetically, it serves as an orthogonal handle that can be selectively oxidized, esterified, or etherified without interfering with the N1 amine.

-

Hydrochloride Salt Formulation: The free base of functionalized piperidines is often an oily, volatile liquid that is prone to rapid oxidation and degradation. Formulating the compound as a hydrochloride salt ensures crystalline stability, extended shelf-life, and high aqueous solubility, which is critical for precise molar dosing in synthetic workflows [1, 2].

Quantitative Physicochemical Data

| Property | Value / Specification |

| Chemical Name | rac-(2R,4R)-2-ethylpiperidin-4-ol hydrochloride |

| CAS Number | 2642042-79-1 (racemate) / 2209079-65-0 (enantiopure) |

| Molecular Formula | C₇H₁₆ClNO |

| Molecular Weight | 165.66 g/mol |

| Canonical SMILES | CCC1CC(O)CCN1.Cl |

| Physical State | Solid (White to off-white crystalline powder) |

| Primary Utility | Nucleophile in SNAr and cross-coupling reactions |

Mechanistic Insights: Reactivity & Synthetic Utility

The primary synthetic application of 2-ethylpiperidin-4-ol hydrochloride is its use as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions. However, the C2-ethyl group introduces a high activation energy barrier due to steric crowding around the N1 nitrogen.

To achieve successful C–N bond formation, the reaction conditions must be meticulously engineered:

-

Deprotonation: The HCl salt must be neutralized in situ using a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA). DIEA's bulky isopropyl groups prevent it from competing with the piperidine for the electrophile.

-

Solvent Solvation Effects: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are mandatory. DMSO heavily solvates the counter-cations but leaves the newly freed piperidine amine unsolvated, maximizing its nucleophilic character. Furthermore, DMSO stabilizes the negatively charged Meisenheimer complex transition state inherent to SNAr mechanisms.

-

Thermodynamic Driving: Because of the C2 steric hindrance, ambient temperature reactions will stall. Temperatures exceeding 100°C are required to overcome the thermodynamic barrier and force the bimolecular collision.

Clinical Application: Targeting the MC2R Pathway

The practical value of this building block is best demonstrated in its recent application toward synthesizing Melanocortin subtype-2 receptor (MC2R) antagonists [3].

MC2R is a G-protein coupled receptor (GPCR) located in the adrenal cortex. It requires the accessory protein MRAP to function. When Adrenocorticotropic hormone (ACTH) binds to the MC2R/MRAP complex, it triggers a signaling cascade that elevates cyclic AMP (cAMP) and stimulates the synthesis and secretion of cortisol. In conditions like Cushing's syndrome, chronic excess glucocorticoid exposure ravages the body. Antagonizing MC2R directly halts this runaway steroidogenic pathway at the source [3].

Caption: ACTH-mediated activation of the MC2R/MRAP complex leading to cortisol synthesis.

Validated Experimental Methodology

The following protocol details the synthesis of rac-6-bromo-3-[(2R,4R)-2-ethyl-4-hydroxypiperidine-1-yl)pyridine-2-carbonitrile, a critical intermediate in the development of MC2R antagonists [3].

Self-Validating SNAr Protocol

This workflow is designed as a self-validating system. Visual and analytical checkpoints are built into the protocol to ensure the reaction trajectory is correct before proceeding to the next step.

Reagents:

-

Electrophile: 6-bromo-3-fluoropyridine-2-carbonitrile (500 mg, 2.49 mmol, 1.0 eq)

-

Nucleophile: rac-(2R,4R)-2-ethylpiperidin-4-ol hydrochloride (495 mg, 2.99 mmol, 1.2 eq)

-

Base: DIEA (1.08 mL, 6.22 mmol, 2.5 eq)

-

Solvent: Anhydrous DMSO (2.0 mL)

Step-by-Step Procedure:

-

System Preparation: Charge a heavy-walled glass sealed tube with the electrophile and the piperidine hydrochloride salt. Causality: A sealed tube is required to prevent solvent loss and to allow a slight pressure increase, which accelerates the reaction kinetics at high temperatures.

-

Activation: Add 2.0 mL of anhydrous DMSO, followed by the slow addition of DIEA.

-

Validation Checkpoint 1: Upon addition of DIEA, the heterogeneous mixture should transition toward a homogeneous solution as the insoluble HCl salt is converted into the highly soluble free amine.

-

-

Thermal Reaction: Seal the tube and heat the mixture to 130°C in an oil bath or heating block for exactly 3.5 hours. Causality: The high concentration (~1.2 M) and high heat are mandatory to overcome the steric barrier of the C2-ethyl group.

-

Quench and Purification: Cool the reaction to room temperature. Directly subject the crude mixture to Reversed-Phase Column Chromatography (RP-CC).

-

Causality: Normal-phase silica is inappropriate here; the highly basic piperidine nitrogen and the free hydroxyl group will cause severe streaking. Reversed-phase chromatography ensures sharp peak elution and high purity.

-

-

Isolation: Lyophilize the product-containing fractions to yield the target compound as a medium brown gum (Yield: ~429 mg, 55.6%).

Caption: Step-by-step workflow for the SNAr reaction of 2-ethylpiperidin-4-ol hydrochloride.

Analytical Validation

To definitively confirm the success of the reaction, Liquid Chromatography-Mass Spectrometry (LC-MS) must be utilized.

-

Validation Checkpoint 2 (Isotopic Tracing): The presence of the unreacted bromine atom on the pyridine ring acts as a built-in isotopic tracer. The mass spectrum must show an exact (M+H)+ of 310.2 . Furthermore, because Bromine exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, the mass spectrum must exhibit a characteristic doublet peak of equal intensity at m/z 310.2 and 312.2. If this 1:1 isotopic pattern is absent, the product is incorrect or debromination has occurred.

Conclusion

2-Ethylpiperidin-4-ol hydrochloride is far more than a simple chemical reagent; it is a highly engineered structural module. By understanding the causality behind its physical properties—specifically the steric influence of the C2-ethyl group and the necessity of its hydrochloride salt form—researchers can accurately predict its reactivity. When paired with self-validating synthetic protocols, this building block enables the rapid, reliable assembly of complex therapeutics, such as MC2R antagonists, pushing the boundaries of modern endocrinological treatments.

References

- Title: rac-(2R,4R)

- Title: (2R,4R)

- Title: Melanocortin subtype-2 receptor (MC2R)

An In-depth Technical Guide to the Putative Mechanisms of Action of 2-Ethylpiperidin-4-ol Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Preamble: Elucidating the Pharmacological Potential of a Novel Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse biological activities.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of interactions with biological targets. This guide focuses on the derivatives of 2-Ethylpiperidin-4-ol hydrochloride, a specific scaffold for which direct pharmacological data is not extensively available in public literature. However, by leveraging structure-activity relationship (SAR) data from analogous piperidine-containing compounds, we can construct a robust, hypothesis-driven framework for its potential mechanisms of action. This document serves as a technical primer for researchers, outlining the most probable biological targets, the experimental methodologies required for their validation, and the underlying scientific rationale.

I. The Cholinergic System: A Primary Target for Piperidine Derivatives

The cholinergic system, pivotal for cognitive functions such as memory and learning, is a frequent target for piperidine-based drugs.[3][4] A significant body of evidence points to the potential of piperidine derivatives to modulate cholinergic neurotransmission, primarily through two key mechanisms: inhibition of cholinesterase enzymes and direct interaction with nicotinic acetylcholine receptors (nAChRs).

A. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

A prominent hypothesis for the mechanism of action of 2-Ethylpiperidin-4-ol derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating its action.[3] Inhibition of these enzymes increases the concentration and duration of action of ACh, a therapeutic strategy employed in the management of Alzheimer's disease.[3][4][5]

Numerous studies have demonstrated the potent anti-cholinesterase activity of various piperidine derivatives.[3][5][6][7][8] For instance, the well-known Alzheimer's drug, Donepezil, features a piperidine core.[3] The tertiary nitrogen within the piperidine ring can be protonated at physiological pH, enabling it to interact with the anionic subsite of the AChE active site.[3]

Key Structure-Activity Relationship Insights:

-

N-Benzyl Group: The presence of a benzyl group on the piperidine nitrogen is a common feature in many potent AChE inhibitors.[6][7]

-

Substituents on the Piperidine Ring: The nature and position of substituents on the piperidine ring can significantly influence inhibitory potency and selectivity for AChE over BuChE.

A proposed interaction model for a 2-Ethylpiperidin-4-ol derivative with the active site of AChE is depicted below.

Caption: Putative binding of a 2-Ethylpiperidin-4-ol derivative to the AChE active site.

B. Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Beyond enzyme inhibition, piperidine derivatives have been shown to interact directly with nicotinic acetylcholine receptors (nAChRs).[9] These ligand-gated ion channels are crucial for various physiological processes in the central and peripheral nervous systems. The structural diversity of nAChRs, arising from different subunit compositions, allows for the development of selective modulators.[10]

The piperidine scaffold can serve as a pharmacophore that mimics the quaternary ammonium group of acetylcholine, enabling it to bind to the agonist binding site on nAChRs. Depending on the nature of the substituents, these derivatives could act as agonists, antagonists, or allosteric modulators.[11]

II. Broader CNS and Other Potential Therapeutic Targets

While the cholinergic system represents a primary avenue of investigation, the versatility of the piperidine scaffold suggests a broader range of potential biological targets.[1][12]

A. Dopamine and Serotonin Receptors

The 4-arylpiperidin-4-ol substructure is a key component of several neuroleptic drugs, such as Haloperidol, which are potent antagonists of dopamine D2 receptors.[13] It is plausible that derivatives of 2-Ethylpiperidin-4-ol could also exhibit affinity for dopamine and serotonin receptors, suggesting potential applications in psychiatric disorders.

B. Ion Channels

Piperidine derivatives have been reported to interact with various voltage-gated ion channels.[12] This opens up possibilities for their use in conditions such as epilepsy, cardiac arrhythmias, and chronic pain.

C. Antimicrobial and Antifungal Activity

Several studies have explored the antimicrobial and antifungal properties of piperidine derivatives.[2][14][15] The mechanism of action in these cases is often related to the disruption of microbial cell membranes or inhibition of essential enzymes.[15][16]

D. Anticancer and Anti-inflammatory Properties

The piperidine ring is present in a number of compounds with demonstrated anticancer and anti-inflammatory activities.[17][18] The potential mechanisms are diverse and can include inhibition of kinases, modulation of inflammatory signaling pathways, and induction of apoptosis.[17]

E. Glutaminase Inhibition

Notably, a structurally related analog, 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol, has been identified as a selective inhibitor of glutaminase 1 (GLS1).[19] GLS1 is a key enzyme in cancer cell metabolism, and its inhibition is a promising strategy for cancer therapy. This finding strongly suggests that derivatives of 2-Ethylpiperidin-4-ol should be evaluated for similar activity.

III. Experimental Workflows for Target Validation

A systematic approach is essential to validate the hypothesized mechanisms of action for 2-Ethylpiperidin-4-ol hydrochloride derivatives. The following outlines key experimental protocols.

A. Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the gold standard for measuring AChE and BuChE activity.[3][5]

Principle: The enzyme hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The inhibitory activity of the test compound is determined by measuring the reduction in the rate of color formation.

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Phosphate buffer (pH 8.0)

-

DTNB solution

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution

-

AChE or BuChE enzyme solution

-

Test compound solutions at various concentrations

-

-

Assay Procedure:

-

In a 96-well plate, add buffer, DTNB, and the test compound solution.

-

Add the enzyme solution and incubate for a pre-determined time.

-

Initiate the reaction by adding the substrate solution (ATCI or BTCI).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsi.org [ijpsi.org]

- 4. mdpi.com [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. ijrrjournal.com [ijrrjournal.com]

- 12. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 15. d-nb.info [d-nb.info]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Ethylpiperidin-4-ol hydrochloride molecular weight and boiling point

Initiating Data Acquisition

Expanding Data Parameters

I am now expanding my search parameters beyond the initial physical properties, actively seeking detailed technical data, synthesis methods, and potential applications to construct a robust guide. I'm also looking for experimental protocols, and safety data. Next, I plan to identify and evaluate authoritative sources like scientific journals and regulatory databases.

Initiating Compound Search

I've begun searching for "2-Ethylpiperidin-4-ol hydrochloride". My initial query didn't pinpoint the target directly. The results highlighted related compounds, including (S)-2-ethylpiperidin-4-ol and related structures. I'm refining the search terms to improve specificity and ensure I explore relevant chemical space.

Refining Search Parameters

I'm now prioritizing the closely related isomers. My initial broad search revealed some key differences. The "4-one" variation is notable, as is the 2-ethyl vs. 4-ethyl placement. I'm focusing on gathering detailed data for each isomer, including molecular weight, boiling point (or equivalent), synthesis details, uses, and safety data. This methodical approach aims to generate a comprehensive guide.

Expanding Compound List

I'm now expanding my scope to cover relevant isomers more comprehensively, focusing on cis- and trans-2-Ethylpiperidin-4-ol hydrochloride, as well as 4-Ethylpiperidin-4-ol hydrochloride. I'm prioritizing data collection on each isomer's synthesis, medicinal applications, and relevant spectroscopic data. Safety and handling information are also being prioritized. I'll also create context on the broader family of substituted piperidin-4-ols.

Prioritizing Isomer Data

I'm now focusing on a systematic data acquisition plan, prioritizing specific isomers and related compounds. I'll search for key physical properties like molecular weight and boiling point (or melting point). I'm also actively collecting synthesis details, medicinal applications, and relevant spectroscopic data, alongside safety information. Finally, I will identify and collate information on the broader class of substituted piperidin-4-ols.

Analyzing Chemical Data

I've successfully retrieved detailed data for 4-Ethylpiperidin-4-ol hydrochloride. My current focus is the absence of comparable data on the 2-Ethylpiperidin-4-ol hydrochloride and its stereoisomers. This is a point that requires further investigation, as I need complete information.

Addressing Data Gaps

I'm now focusing on filling the information voids concerning the target compounds. I've noted the lack of direct data for "2-Ethylpiperidin-4-ol hydrochloride" and its isomers and outlined my plan to address this gap. This involves highlighting the "4-Ethylpiperidin-4-ol hydrochloride" data and then using related compounds like "(S)-2-Ethyl-piperidin-4-one hydrochloride" to infer properties and synthetic routes for the desired isomer. I'll also use information on methyl analogues to estimate relevant data.

Structuring the Guide

I've completed my data gathering. The focus is now on structuring the guide. I'll begin by acknowledging the data limitations regarding the 2-ethyl isomer. I will then present the "4-Ethylpiperidin-4-ol hydrochloride" information, discuss synthesis strategies, estimate properties of the 2-ethyl isomer, and address the boiling point/melting point issue. I plan to incorporate tables, protocols, a synthesis diagram, and references to create a comprehensive document.

step-by-step synthesis protocol for 2-Ethylpiperidin-4-ol hydrochloride

An Application Note for the Synthesis of 2-Ethylpiperidin-4-ol Hydrochloride

For Use by Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Ethylpiperidin-4-ol hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The described methodology is a two-step process commencing with the stereoselective reduction of 2-ethyl-4-piperidone to the corresponding alcohol, followed by its conversion to the stable hydrochloride salt. This guide is designed to be a self-validating system, explaining the chemical principles behind each procedural step to ensure both reproducibility and a thorough understanding of the reaction mechanism. Safety protocols and material handling guidelines are integrated throughout to ensure safe laboratory practice.

Synthetic Strategy and Rationale

The piperidine scaffold is a ubiquitous feature in numerous natural products and marketed pharmaceuticals.[1] The synthesis of specifically substituted piperidines, such as 2-Ethylpiperidin-4-ol, is therefore of significant interest. The strategy outlined herein focuses on a robust and scalable two-step sequence starting from the key intermediate, 2-ethyl-4-piperidone.

-

Step 1: Reduction of the Ketone. The conversion of the 4-keto group to a hydroxyl group is achieved via reduction. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its excellent chemoselectivity for aldehydes and ketones, leaving other potentially sensitive functional groups intact.[2][3] The reaction is performed in an alcoholic solvent, which not only dissolves the substrate but also participates in the reaction mechanism by protonating the intermediate alkoxide.[2]

-

Step 2: Hydrochloride Salt Formation. The final free base, 2-ethylpiperidin-4-ol, is an oil or low-melting solid that can be challenging to handle and purify. Conversion to its hydrochloride salt provides a stable, crystalline solid that is easier to isolate, purify, and store long-term. This is a standard procedure in pharmaceutical chemistry to improve the physicochemical properties of amine-containing compounds.[4]

The precursor, 2-ethyl-4-piperidone, can be synthesized through various established methods for constructing 2-substituted piperidine rings, such as the aza-Michael reaction.[5][6][7] For the purposes of this protocol, 2-ethyl-4-piperidone is considered the starting material.

Overall Synthetic Workflow

The following diagram illustrates the two-step conversion of 2-ethyl-4-piperidone to the final hydrochloride salt product.

Caption: Synthetic route from 2-ethyl-4-piperidone to its hydrochloride salt.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |

| 2-Ethyl-4-piperidone | 32065-53-7 | C₇H₁₃NO | 127.18 | Skin/eye irritant |

| Sodium Borohydride (NaBH₄) | 16940-66-2 | BH₄Na | 37.83 | Water-reactive, flammable solid, toxic, corrosive[8][9] |

| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | Highly flammable, toxic (ingestion, inhalation, skin contact) |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Suspected carcinogen, skin/eye irritant |

| Sodium Sulfate (Anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | Generally not hazardous |

| Hydrochloric Acid (e.g., 2M in Ether) | 7647-01-0 | HCl | 36.46 | Highly corrosive, causes severe skin burns and eye damage, respiratory irritant[10][11][12][13][14] |

| Diethyl Ether (Anhydrous) | 60-29-7 | C₄H₁₀O | 74.12 | Extremely flammable, forms explosive peroxides |

Experimental Protocols

Part 1: Reduction of 2-Ethyl-4-piperidone

This procedure details the reduction of the ketone to a secondary alcohol using sodium borohydride.

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethyl-4-piperidone (5.0 g, 39.3 mmol).

-

Dissolution: Add 100 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to moderate the exothermic reaction upon addition of the reducing agent.

-

Reagent Addition: While stirring vigorously, slowly add sodium borohydride (2.23 g, 58.9 mmol, 1.5 equivalents) portion-wise over 15-20 minutes. Maintain the internal temperature below 10 °C. The slow addition prevents excessive hydrogen gas evolution and a rapid temperature increase.[9]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 20 mL of acetone to quench any unreacted sodium borohydride.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

-

Extraction: To the resulting residue, add 50 mL of water and 50 mL of dichloromethane (DCM). Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

-

Phase Separation: Collect the lower organic layer (DCM). Extract the aqueous layer two more times with 25 mL portions of DCM.

-

Drying and Concentration: Combine all organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 2-ethylpiperidin-4-ol as a viscous oil or a low-melting solid. The crude product is typically used in the next step without further purification.

Part 2: Formation of 2-Ethylpiperidin-4-ol Hydrochloride

This procedure converts the synthesized free base into its stable hydrochloride salt.[15][16]

Procedure:

-

Dissolution: Dissolve the crude 2-ethylpiperidin-4-ol (assuming quantitative yield from the previous step, ~5.08 g, 39.3 mmol) in 100 mL of anhydrous diethyl ether in a 250 mL Erlenmeyer flask.

-

Precipitation: While stirring, slowly add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise. The hydrochloride salt will begin to precipitate as a white solid.

-

Addition Control: Continue adding the HCl solution until no further precipitation is observed. A slight excess ensures complete conversion. The pH of a small aqueous aliquot should be acidic.

-

Stirring: Stir the resulting suspension at room temperature for 30-60 minutes to ensure complete precipitation.

-

Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two 20 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting material and impurities.

-

Drying: Dry the resulting white solid under high vacuum to a constant weight. This yields the final product, 2-Ethylpiperidin-4-ol hydrochloride.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.[11][17]

-

Sodium Borohydride (NaBH₄): This reagent reacts violently with water and acids to release flammable hydrogen gas.[9] It is also toxic and corrosive. Handle under an inert atmosphere if possible and avoid contact with moisture. In case of fire, use a dry chemical extinguisher (Class D) or sand. DO NOT use water.[8]

-

Hydrochloric Acid (HCl): Concentrated HCl and its solutions are highly corrosive and can cause severe burns to skin and eyes, as well as respiratory damage upon inhalation.[10][12] Always handle in a fume hood. When diluting, always add acid to water slowly to dissipate heat.[10][12] An eye-wash station and safety shower should be readily accessible.[13]

-

Solvents: Methanol is toxic and flammable. Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable and can form explosive peroxides upon standing. Use anhydrous solvents from sealed containers and avoid ignition sources.

References

-

CORECHEM Inc. (2022). Safe Handling Guide: Hydrochloric Acid. Available at: [Link]

-

Government of British Columbia. (2017). Hydrochloric Acid Storage and Handling Procedure. Available at: [Link]

-

University of California. (2012). Hydrochloric acid - Standard Operating Procedure. Available at: [Link]

-

VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips. Available at: [Link]

-

New Jersey Department of Health. (1999). SODIUM BOROHYDRIDE HAZARD SUMMARY. Available at: [Link]

-

Unknown. Sodium Borohydride SOP. Available at: [Link]

-

University of California. (2012). Sodium borohydride - Standard Operating Procedure. Available at: [Link]

-

Japan Biphenyl Export Council. Hydrochloric Acid. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Sodium borohydride. Available at: [Link]

-

Charette, A. B., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC. Available at: [Link]

-

Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Available at: [Link]

-

Unknown. (2007). IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. Available at: [Link]

-

Knight, D. W. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. Available at: [Link]

-

Knight, D. W. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Hong, S., & Jung, J. C. (2011). cis- and 2,6-trans-Piperidines through Organocatalytic Aza-Michael Reactions: A Facile Synthesis of (+)-Myrtine and (−)-Epimyrtine. Organic Letters. Available at: [Link]

-

Sen, A. B., & Sidhu, G. S. (1948). synthesis .of piperidine derivatives. part ii. Zenodo. Available at: [Link]

-

Adamson, D. W., & Green, A. F. Alpha- and Beta-Prodine Type Compounds. Available at: [Link]

-

Redda, K., Corleto, L. A., & Knaus, E. E. (1979). Quaternization and sodium borohydride reduction of N-(4-pyridylcarbonylamino)-1,2,3,6-tetrahydropyridine. Synthesis of N-amino-1. Canadian Science Publishing. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Available at: [Link]

-

Beilstein Journals. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Available at: [Link]

-

ResearchGate. The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF. Available at: [Link]

-

Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

ACS Publications. (2026). Reductive Transformations with Sodium Borohydride and Their Applications. Available at: [Link]

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

-

ResearchGate. Sodium Borohydride - A Versatile Reducing Agent | Request PDF. Available at: [Link]

Sources

- 1. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]

- 8. nj.gov [nj.gov]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 10. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

- 11. nrs.objectstore.gov.bc.ca [nrs.objectstore.gov.bc.ca]

- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 13. ehs.com [ehs.com]

- 14. jsia.gr.jp [jsia.gr.jp]

- 15. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chemistry.osu.edu [chemistry.osu.edu]

HPLC method development for 2-Ethylpiperidin-4-ol hydrochloride analysis

Application Note: Advanced HPLC Method Development for the Quantitation of 2-Ethylpiperidin-4-ol Hydrochloride

Introduction & Chemical Profiling

The quantitative analysis of low-molecular-weight aliphatic amines is a notorious bottleneck in pharmaceutical and chemical development. 2-Ethylpiperidin-4-ol hydrochloride represents a "perfect storm" of analytical challenges for conventional High-Performance Liquid Chromatography (HPLC).

As a saturated, heterocyclic secondary amine formulated as a hydrochloride salt, it possesses three problematic traits:

-

Absence of a Chromophore: Lacking any conjugated π -electron systems or aromatic rings, it exhibits negligible ultraviolet (UV) absorbance above 210 nm [3].

-

Extreme Hydrophilicity: The protonated amine salt is highly polar. On standard Reversed-Phase (RP) C18 columns, it fails to partition into the hydrophobic stationary phase, eluting in the void volume ( t0 ) and co-eluting with sample solvent fronts.

-

Secondary Amine Basicity: Piperidine derivatives are highly prone to secondary interactions (ion-exchange) with residual, unendcapped acidic silanols (-SiO⁻) on silica-based columns, resulting in severe peak tailing and poor recovery [4].

To overcome these barriers, this guide details two field-proven, self-validating analytical workflows: a Direct Analysis method utilizing Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD), and an Indirect Analysis method utilizing pre-column derivatization for standard RP-HPLC-UV systems.

Methodological Rationale: The Causality Behind the Choices

Why CAD over ELSD or Low-UV?

For non-chromophoric compounds, analysts traditionally default to low-wavelength UV (e.g., 205 nm) or Evaporative Light Scattering Detectors (ELSD). However, low-UV is highly susceptible to baseline drift from mobile phase absorbance, rendering gradient elution nearly impossible. ELSD, while universal, relies on light scattering. The magnitude of scattered light drops off exponentially for particles smaller than 50 nm, leading to complex sigmoidal calibration curves and poor sensitivity for low-mass analytes like piperidinols [1].

Charged Aerosol Detection (CAD) is the superior choice. In CAD, dried analyte particles acquire a charge via collision with ionized nitrogen gas. Because this charge transfer is proportional to the particle's mass and independent of its chemical structure or refractive index, CAD provides a highly linear, uniform response and superior Limits of Detection (LOD) [1].

Why HILIC over RP-HPLC?

Instead of forcing a polar salt to retain on a hydrophobic C18 column, HILIC embraces the analyte's polarity. By utilizing a water-enriched liquid layer immobilized on a polar stationary phase (e.g., a Zwitterionic or bare silica column) and a highly organic mobile phase, the protonated 2-Ethylpiperidin-4-ol partitions into the aqueous layer. This provides massive retention and allows the amine to elute with a symmetrical peak shape.

The Derivatization Alternative

For laboratories lacking aerosol-based detectors, the molecule must be chemically altered. Pre-column derivatization with reagents like 9-Fluorenylmethyl chloroformate (FMOC-Cl) or 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) covalently attaches a bulky, hydrophobic, UV-active moiety to the secondary nitrogen [2]. This simultaneously masks the basic amine (eliminating silanol tailing) and enables standard C18 retention with UV or Fluorescence detection.

Figure 1: Decision tree for the analytical method development of aliphatic amine salts.

Protocol A: Direct Quantitation via HILIC-CAD

This protocol utilizes a Zwitterionic (ZIC) HILIC column. The zwitterionic surface strongly binds water and shields the underlying silica, preventing the secondary amine from undergoing deleterious ion-exchange interactions.

Reagents & Instrumentation

-

System: UHPLC equipped with a Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo).

-

Column: SeQuant® ZIC®-HILIC, 150 x 4.6 mm, 5 µm (or equivalent).

-

Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Note: Volatile buffers are strictly mandatory to prevent CAD nebulizer fouling).

-

Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh 10 mg of 2-Ethylpiperidin-4-ol hydrochloride standard. Dissolve in 10 mL of Acetonitrile:Water (80:20, v/v) to yield a 1 mg/mL stock. Dilute to working concentrations (10–100 µg/mL) using the same diluent. Crucial: The sample diluent must closely match the initial high-organic mobile phase conditions to prevent peak distortion (solvent effects).

-

System Equilibration: Purge the CAD with high-purity Nitrogen gas (minimum 35 psi). Set the CAD evaporator temperature to 35°C (Low MW analytes require lower evaporation temperatures to prevent analyte loss).

-

Chromatographic Execution: Run the gradient outlined in Table 1.

Table 1: HILIC-CAD Gradient Program

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Curve |

|---|---|---|---|---|

| 0.0 | 1.0 | 10 | 90 | Initial |

| 2.0 | 1.0 | 10 | 90 | Isocratic hold |

| 8.0 | 1.0 | 40 | 60 | Linear gradient |

| 10.0 | 1.0 | 40 | 60 | Wash |

| 10.1 | 1.0 | 10 | 90 | Return to initial |

| 15.0 | 1.0 | 10 | 90 | Re-equilibration |

Figure 2: Sequential mechanism of Charged Aerosol Detection (CAD) enabling universal quantitation.

Protocol B: Pre-Column Derivatization RP-HPLC-UV

If CAD or MS is unavailable, derivatization is the most robust alternative. We utilize FMOC-Cl, which reacts rapidly with secondary amines under mildly basic conditions to form a highly stable, UV-active carbamate [2].

Reagents & Instrumentation

-

System: Standard HPLC equipped with a UV/Vis or Diode Array Detector (DAD).

-

Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm.

-

Derivatization Reagents:

-

Borate Buffer (0.1 M, pH 8.5).

-

FMOC-Cl solution (5 mM in Acetonitrile).

-

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

Step-by-Step Methodology

-

Derivatization Reaction:

-

Transfer 100 µL of the aqueous 2-Ethylpiperidin-4-ol sample (approx. 50 µg/mL) into an autosampler vial.

-

Add 100 µL of 0.1 M Borate Buffer (pH 8.5) to deprotonate the amine salt into its free base form.

-

Add 200 µL of the FMOC-Cl reagent.

-

Vortex gently and incubate at room temperature for 15 minutes.

-

Self-Validation Step: Add 10 µL of a quenching agent (e.g., 10 mM glycine) to consume excess FMOC-Cl and prevent baseline artifacts during chromatography.

-

-

Chromatographic Execution: Inject 10 µL of the derivatized mixture. Run the gradient outlined in Table 2. Monitor UV absorbance at 254 nm.

Table 2: RP-HPLC-UV Gradient Program (Derivatized Sample)

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water/TFA) | % Mobile Phase B (ACN/TFA) |

|---|---|---|---|

| 0.0 | 1.0 | 60 | 40 |

| 12.0 | 1.0 | 10 | 90 |

| 15.0 | 1.0 | 10 | 90 |

| 15.1 | 1.0 | 60 | 40 |

| 20.0 | 1.0 | 60 | 40 |

System Suitability & Self-Validation Criteria

A scientific protocol must be a self-validating system. Before analyzing unknown samples or stability batches, the method must pass the following System Suitability Test (SST) parameters to ensure the causality of the chemistry is functioning as intended:

Table 3: Mandatory System Suitability Criteria

| Parameter | Acceptance Criterion | Mechanistic Rationale |

|---|

| Retention Factor ( k ) | ≥2.0 | Ensures the analyte is sufficiently retained past the void volume, proving the HILIC partitioning or derivatization hydrophobicity is active. | | Tailing Factor ( Tf ) | ≤1.5 | Confirms that secondary ion-exchange interactions with column silanols have been successfully suppressed by the buffer (HILIC) or masking agent (Derivatization). | | Injection Precision | RSD ≤2.0% (n=6) | Validates autosampler precision and, for Protocol B, confirms that the derivatization reaction has reached completion and is stable. | | Signal-to-Noise (S/N) | ≥10 for LOQ | Guarantees that the CAD electrometer or UV detector possesses sufficient sensitivity for trace-level quantitation. |

References

-

Synthesis of Novel IP Agonists via N-Aminoethyl Cyclic Amines Prepared by Decarboxylative Ring-Opening Reactions. MDPI. Available at:[Link]

troubleshooting 2-Ethylpiperidin-4-ol hydrochloride solubility in aqueous media

Executive Summary & Mechanistic Causality

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of functionalized piperidine salts like 2-Ethylpiperidin-4-ol hydrochloride. While the parent piperidine ring is hydrophilic, the addition of the 2-ethyl group significantly increases the molecule's lipophilicity, making its solubility highly conditional.

The Causality of Precipitation:

-

pH-Driven Free Base Conversion: Piperidine has a basic pKa of approximately 11.1[1]. In acidic to slightly acidic media (pH < 6), the secondary amine is fully protonated, maximizing ion-dipole interactions with water. However, as the buffer pH approaches physiological levels (pH 7.4) or higher, a significant fraction of the compound deprotonates into its neutral, free-base form[2]. This non-valent species is highly lipophilic and will rapidly precipitate out of aqueous solutions[3].

-

The Common Ion Effect: Hydrochloride salts are susceptible to solubility suppression in buffers containing high concentrations of chloride ions (e.g., Phosphate-Buffered Saline, which contains ~137 mM NaCl). The excess Cl⁻ shifts the dissolution equilibrium ( R−NH2+Cl−⇌R−NH2++Cl− ) to the left, forcing the solid salt out of solution.

Physicochemical Data Summary

Summarized quantitative data for predictive troubleshooting.

| Property | Value / Characteristic | Mechanistic Implication |

| pKa (Secondary Amine) | ~11.1 (based on piperidine) | Determines the ionization state. Must keep pH < 7 for optimal solubility. |

| Aqueous Solubility (Salt) | >50 mM in pure H2O | Highly soluble in unbuffered, low-chloride water. |

| Aqueous Solubility (Base) | <1 mM (Estimated) | Precipitates in alkaline or neutral physiological buffers. |

| Compatible Co-solvents | DMSO, DMF, Ethanol | Disrupts hydrophobic interactions of the ethyl group; aids stock preparation. |

(Data extrapolated from structurally similar piperidin-4-ol hydrochloride derivatives[] and general amine hydrochloride behaviors[3]).

Diagnostic Workflow

Follow this logical pathway to identify and resolve your specific solubility barrier.

Caption: Diagnostic workflow for resolving 2-Ethylpiperidin-4-ol HCl aqueous solubility issues.

Self-Validating Experimental Protocols

Protocol A: pH-Optimized Direct Aqueous Dissolution

Use this method when your downstream application can tolerate slightly acidic conditions (e.g., analytical chemistry, specific biochemical assays).

Causality: By maintaining the pH well below the pKa, we ensure >99% of the compound remains in the highly soluble, protonated state.

Steps:

-

Weighing: Weigh the desired mass of 2-Ethylpiperidin-4-ol hydrochloride into a sterile microcentrifuge tube.

-

Buffer Selection: Add a low-chloride, slightly acidic buffer (e.g., 50 mM Acetate buffer, pH 5.0). Avoid PBS to bypass the common ion effect.

-

Mechanical Agitation: Vortex for 60 seconds. If visible particulates remain, sonicate in a water bath for 5 minutes at room temperature.

-

Self-Validation (Centrifugation Test): Centrifuge the tube at 10,000 × g for 5 minutes.

-

Pass: No pellet forms. The solution is at true equilibrium.

-

Fail: A pellet forms. You have exceeded the thermodynamic solubility limit. Proceed to Protocol B.

-

Protocol B: Co-Solvent Stock & Kinetic Dilution

Use this method for cell-based assays requiring physiological pH (7.4), where the compound must be kinetically trapped in solution before it can precipitate.

Causality: Organic co-solvents (like DMSO) solvate the lipophilic 2-ethyl moiety, breaking crystal lattice energy. Rapid dilution into aqueous media creates a metastable solution that is often stable long enough for in vitro assays[5].

Steps:

-

Stock Preparation: Dissolve the powder in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM).

-

Verification: Ensure the DMSO stock is optically clear.

-

Kinetic Dilution: While vigorously vortexing your final aqueous assay buffer (pH 7.4), add the DMSO stock dropwise.

-

Critical Rule: The final DMSO concentration must remain ≤1% v/v to prevent cellular toxicity.

-

-

Self-Validation (Nephelometry/Absorbance): Measure the absorbance of the final solution at 600 nm. An OD600>0.05 compared to a blank indicates colloidal aggregation (crashing out). If high, reduce the final target concentration.

Frequently Asked Questions (FAQs)

Q1: My compound dissolved instantly in pure water, but crashed out when I added it to my cell culture media. What happened? A1: This is a textbook combination of pH shock and the common ion effect. Pure water is unbuffered and slightly acidic (due to dissolved CO2 ), which keeps the amine protonated. Cell culture media is buffered to pH ~7.4 and contains high salts (NaCl). The sudden shift in pH deprotonates a fraction of the salt into the insoluble free base, while the high chloride concentration forces the remaining salt out of solution[3]. Use Protocol B to bypass this.

Q2: Can I heat the solution to force it to dissolve? A2: Gentle warming (up to 37°C) increases the kinetic rate of dissolution and temporarily raises the thermodynamic solubility limit[3]. However, this creates a supersaturated solution. Once the solution cools back to room temperature or is placed in a 4°C fridge, the compound will precipitate, often forming microcrystals that ruin assays. It is better to rely on co-solvents or pH adjustments for stable solutions.

Q3: Does the 2-ethyl group really make that much of a difference compared to standard piperidine? A3: Yes. The addition of an alkyl chain (ethyl group) significantly increases the molecule's LogP (lipophilicity). While unsubstituted piperidine hydrochloride is extremely hygroscopic and miscible in water, the ethyl group disrupts the hydration shell, making the molecule much more sensitive to formulation conditions.

References

-

PubChem (NIH) - Piperidine Chemical and Physical Properties URL:[Link]

- Google Patents - WO2020060970A1: Systems and methods for recovering amines and their derivates from aqueous mixtures URL

Sources

Technical Support Center: Synthesis of 2-Ethylpiperidin-4-ol Hydrochloride

Welcome to the technical support guide for the synthesis of 2-Ethylpiperidin-4-ol hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The information herein is curated from established literature and practical experience to ensure scientific integrity and operational success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing the causal reasoning behind common methodological choices.

Q1: What is the most effective and common synthetic route to 2-Ethylpiperidin-4-ol hydrochloride?

The most prevalent and industrially scalable method is the catalytic hydrogenation of a 2-ethyl-4-hydroxypyridine (which exists in tautomeric equilibrium with 2-ethyl-4-pyridone).[1][2] This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas and a heterogeneous catalyst. This approach is favored because it is an atom-economical process that uses clean and inexpensive hydrogen gas.[3][4]

Q2: Why is catalytic hydrogenation often challenging for hydroxypyridines, and how is this overcome?

Direct hydrogenation of hydroxypyridines can be difficult. The choice of solvent and reaction conditions is critical to success.[1] Many standard hydrogenation catalysts and conditions fail to reduce the pyridine ring without harsh temperatures or pressures.[3][4]

A highly effective strategy involves the in-situ esterification of the 4-hydroxyl group by using an acid anhydride, such as acetic anhydride, as the solvent. The pyridine exists in equilibrium between its enol (4-hydroxypyridine) and keto (4-pyridone) forms. The acid anhydride reacts with the enol tautomer to form an ester. This esterified intermediate is much more readily hydrogenated than the parent hydroxypyridine.[1] Subsequent hydrolysis of the resulting piperidinyl acetate yields the desired 2-Ethylpiperidin-4-ol.

Q3: Which catalysts are recommended for this hydrogenation?

Platinum group metals are the catalysts of choice. Key recommendations include:

-

Platinum(IV) Oxide (PtO₂, Adams' Catalyst): This is often the most effective catalyst, especially when used with acetic acid or acetic anhydride as the solvent.[1][3] It demonstrates high activity for pyridine ring reduction under relatively mild conditions.[4]

-

Palladium on Carbon (Pd/C): Supported palladium can also be effective, particularly in an acetic anhydride medium.[1]

-

Rhodium (Rh) and Ruthenium (Ru): While active for pyridine hydrogenation, they may require more specific optimization of conditions and are sometimes less effective than platinum for this particular transformation.[3][4]

Q4: What is the role of acidic solvents like glacial acetic acid or the use of acetic anhydride?

Acidic conditions serve multiple purposes. In the case of glacial acetic acid, it acts as a protic solvent that can enhance the activity of catalysts like PtO₂ for pyridine reduction.[3][4] When using acetic anhydride, its primary role is to act as a reagent to form the more easily reducible enol-ester intermediate, as described in Q2.[1] This strategy effectively circumvents the difficulty of reducing the hydroxypyridine directly.

Q5: How is the final hydrochloride salt formed and why is it preferred?

The product of the hydrogenation and subsequent hydrolysis is the free base, 2-Ethylpiperidin-4-ol. To form the hydrochloride salt, a stoichiometric amount of hydrochloric acid (often as a solution in a solvent like isopropanol or ether) is added to a solution of the purified free base. The hydrochloride salt precipitates and can be isolated by filtration.[5] This salt form is generally preferred for pharmaceutical applications due to its higher stability, improved crystallinity, and better solubility in aqueous media compared to the free base.

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis.

Problem: The hydrogenation reaction is slow, stalls, or shows no conversion.

| Possible Cause | Recommended Solution | Scientific Rationale |

| Inactive Catalyst | Use a fresh batch of high-quality catalyst (e.g., PtO₂). Ensure the catalyst has not been exposed to air or moisture for extended periods. For Pd/C, a pre-reduction step may sometimes be necessary. | Catalysts, especially heterogeneous ones, can lose activity due to oxidation, poisoning by impurities (sulfur, halides), or improper storage.[4] |

| Impure Starting Material | Purify the 2-ethyl-4-hydroxypyridine starting material, for example, by recrystallization. | Impurities in the substrate can act as catalyst poisons, binding to the active sites of the metal and preventing the hydrogenation reaction. |

| Insufficient Hydrogen Pressure | Ensure the reaction vessel is properly sealed and pressurized. Increase the hydrogen pressure within a safe and tested range (e.g., 50-70 bar).[3] | The rate of hydrogenation is often directly proportional to the hydrogen pressure. Insufficient pressure can lead to very slow or incomplete reactions. |

| Poor Catalyst-Substrate Contact | Increase the stirring rate to ensure the catalyst is well-suspended in the reaction medium. | For heterogeneous catalysis, efficient mass transfer of reactants to the catalyst surface is crucial for achieving a good reaction rate. |

Problem: Significant formation of byproducts, particularly the loss of the hydroxyl group (hydrogenolysis).

| Possible Cause | Recommended Solution | Scientific Rationale |

| Overly Aggressive Catalyst | Switch from a more aggressive catalyst like Palladium (which is prone to causing hydrogenolysis) to Platinum or Rhodium under optimized conditions. | Palladium catalysts are well-known for their tendency to cleave C-O bonds, especially at benzylic or allylic positions. Platinum is often less prone to this side reaction.[6] |

| Harsh Reaction Conditions | Reduce the reaction temperature and/or hydrogen pressure. Monitor the reaction closely and stop it once the starting material is consumed. | Higher temperatures and pressures increase the energy of the system, which can promote unwanted side reactions like hydrogenolysis over the desired ring saturation. |

Problem: Difficulty in isolating the final product as a crystalline hydrochloride salt.

| Possible Cause | Recommended Solution | Scientific Rationale |

| Residual Impurities | Purify the crude free base before salt formation using acid-base extraction or column chromatography.[7] | Impurities can inhibit crystallization by disrupting the crystal lattice formation, often resulting in the product oiling out. |

| Incorrect Solvent for Precipitation | Perform a solvent screen for the salt precipitation step. Common choices include isopropanol, ethanol, acetone, or mixtures like ethanol/diethyl ether. | The solubility of the hydrochloride salt is highly dependent on the solvent system. An ideal solvent will dissolve the free base but have very low solubility for the salt, promoting high recovery of a pure, crystalline solid. |

| Incorrect Stoichiometry of HCl | Add HCl carefully and monitor the pH. Use of a slight excess is common, but a large excess can sometimes increase the solubility of the product salt. | Precise control over the acid addition is necessary to ensure complete protonation and precipitation without forming overly acidic conditions that might affect recovery. |

Section 3: Experimental Protocols

Protocol 1: Platinum-Catalyzed Hydrogenation in Acetic Anhydride

This protocol is adapted from methodologies described for the effective hydrogenation of hydroxypyridines.[1]

-

Reactor Setup: To a suitable high-pressure hydrogenation reactor, add 2-ethyl-4-hydroxypyridine (1.0 eq).

-

Solvent and Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add acetic anhydride (approx. 10-15 volumes relative to the substrate). Carefully add Platinum(IV) oxide (PtO₂, 1-5 mol%).

-

Sealing and Purging: Seal the reactor securely. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to remove all air.

-

Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 40-50 °C).

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases (usually within 8-12 hours).

-

Work-up (Part 1): Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with a small amount of ethyl acetate.

-

Hydrolysis: Concentrate the filtrate under reduced pressure to remove the excess acetic anhydride. To the resulting residue (crude 2-ethylpiperidin-4-yl acetate), add an aqueous solution of sodium hydroxide (e.g., 2 M NaOH) and stir at room temperature or gentle heat until hydrolysis is complete (monitored by TLC or LC-MS).

-

Extraction: Extract the aqueous mixture multiple times with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Ethylpiperidin-4-ol free base.

Protocol 2: Purification and Hydrochloride Salt Formation

This protocol is based on standard laboratory techniques for the purification of piperidine derivatives.[7]

-

Dissolution: Dissolve the crude free base from Protocol 1 in a suitable organic solvent like ethyl acetate or isopropanol (approx. 10 volumes).

-

Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in isopropanol or diethyl ether) dropwise until the solution reaches a pH of approximately 1-2 (test with pH paper).

-

Crystallization: The hydrochloride salt should begin to precipitate. Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath for at least 1 hour to maximize crystal formation.[7]

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold solvent (the same one used for precipitation) to remove any soluble impurities.

-

Drying: Dry the purified 2-Ethylpiperidin-4-ol hydrochloride in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Section 4: Data Summaries & Visualizations

Table 1: Overview of Catalysts and Conditions for Pyridine Hydrogenation

| Catalyst | Typical Solvent(s) | Pressure Range | Temperature Range | Key Advantages/Disadvantages |

| PtO₂ | Acetic Acid, Acetic Anhydride, Ethanol[1][3][8] | Atmospheric - 70 bar | Room Temp. - 50 °C | Adv: High activity, good for resistant rings. Disadv: Higher cost. |

| Pd/C | Acetic Anhydride, Ethanol[8] | 3 - 5 MPa (30 - 50 bar) | 30 - 50 °C | Adv: Cost-effective, widely available. Disadv: Can promote hydrogenolysis (loss of -OH group). |

| Rh/C | Ethanol, Acetic Acid[8] | 3 - 5 MPa (30 - 50 bar) | 30 - 50 °C | Adv: Good activity. Disadv: Can be expensive. |

| Ru | Water, Acetic Acid[3] | High Pressure | High Temperature | Adv: Can be used in aqueous media. Disadv: Often requires harsher conditions. |

Diagram 1: Synthetic Pathway for 2-Ethylpiperidin-4-ol Hydrochloride

Caption: Key steps in the synthesis of 2-Ethylpiperidin-4-ol HCl.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

Caption: A decision tree for troubleshooting low yield issues.

Section 5: References

-

CN104945308B - Method for reducing pyridine ring in 2-picoline-4-carboxylic acid into piperidine. Google Patents. Link

-

Reddy, M. S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research. Link

-

Kralj, A., et al. (2021). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules. Link

-

Jain, A., et al. (2011). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Journal of Pharmacy Research. Link

-

Osumi, Y., et al. (2021). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Beilstein Journal of Organic Chemistry. Link

-

Reddy, M. S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Link

-

BenchChem (2025). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. Link

-

Štefane, B., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules. Link

-

Sigma-Aldrich. (S)-2-Ethyl-piperidin-4-one hydrochloride. Product Page. Link

-

Berke, H., & Hoffman, R. (1978). Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. Journal of the American Chemical Society. Link

-

Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Link

-

Vázquez, M. A., et al. (2014). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Journal of the Mexican Chemical Society. Link

-

Klingsberg, E. (Ed.). (1962). Pyridine and Its Derivatives, Part 3. Interscience Publishers. Link

-

US3408354A - Catalytic hydrogenation of 3- and 4-hydroxy pyridines. Google Patents. Link

-

Organic Syntheses Procedure. 4-Acetylpyridine. Link

-

Akimova, T., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Link

-

CN111606842A - Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof. Google Patents. Link

-

Comins, D. L., et al. (2001). Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid. The Journal of Organic Chemistry. Link

-

Chen, L., et al. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry. Link

-

Pearson Channels. Side-Chain Reactions of Substituted Pyridines. Link

-

CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds. Google Patents. Link

-

Kralj, A., et al. (2021). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. ResearchGate. Link

-

Dong, Y., et al. (2011). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. Acta Crystallographica Section E: Structure Reports Online. Link

Sources

- 1. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. download.e-bookshelf.de [download.e-bookshelf.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN104945308B - The method that pyridine ring is reduced into piperidines in 2- picoline -4- formic acid - Google Patents [patents.google.com]

preventing degradation of 2-Ethylpiperidin-4-ol hydrochloride during storage

Welcome to the Technical Support Center for 2-Ethylpiperidin-4-ol hydrochloride . As a highly versatile secondary amine and secondary alcohol building block, this compound is foundational in medicinal chemistry. However, its specific functional groups make it highly susceptible to environmental degradation during storage.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure the absolute integrity of your reagent inventory.

Moisture Management & Hygroscopicity

Q: Why does my 2-Ethylpiperidin-4-ol hydrochloride turn into a sticky, caked mass after a few weeks on the shelf?

A: This is a classic case of deliquescence driven by the compound's extreme hygroscopicity.

-

The Causality: As an amine hydrochloride, the crystal lattice is highly polarized. The chloride counterion and the secondary hydroxyl group readily form strong ion-dipole interactions and hydrogen bonds with atmospheric water molecules. Once the ambient relative humidity (RH) crosses a critical threshold, the salt absorbs enough moisture to dissolve in its own water of hydration[1]. This physical collapse not only makes accurate weighing impossible but also creates an aqueous microenvironment that accelerates hydrolytic side reactions. Similar amine hydrochlorides require strict inert gas storage to prevent this structural degradation[2].

Q: Can I just dry the caked material in a standard laboratory oven?

A: No. Heating a hydrated hydrochloride salt in a standard oven will likely trigger thermal degradation (see Section 2). Moisture removal must be done under high vacuum at ambient or mildly elevated temperatures (≤ 40°C) to prevent the loss of HCl gas and subsequent free-base degradation.

Thermal Stability & Dehydration

Q: We stored a batch in a warehouse without climate control during the summer. NMR now shows new alkene peaks. What happened?

A: The compound has undergone thermal dehydration.

-

The Causality: The secondary alcohol at the 4-position of the piperidine ring is highly vulnerable to elimination reactions at elevated temperatures. The mechanism begins with the protonation of the hydroxyl group (facilitated by the acidic hydrochloride environment) to form an oxonium ion. Upon thermal stress, water acts as a leaving group. For secondary alcohols, this proceeds via competitive E1 (carbocation intermediate) and E2 (concerted) mechanisms, resulting in the formation of a double bond within the piperidine ring (e.g., forming a tetrahydropyridine derivative)[3].

Oxidative Degradation

Q: The normally white powder has developed a yellowish tint over time. Is it still safe to use?

A: Yellowing is a definitive macroscopic indicator of oxidative degradation. The material should be re-purified or discarded.

-

The Causality: Piperidinol derivatives are highly susceptible to radical-mediated oxidation. The secondary alcohol can be oxidized to a ketone (piperidin-4-one), and the secondary amine can be oxidized to an N-oxide. This process is initiated by trace transition metal impurities or light exposure in the presence of atmospheric oxygen, a degradation mechanism well-documented in the radical oxidation of related piperidinol compounds[4].

Quantitative Storage Metrics

To prevent the degradation pathways described above, environmental controls must be strictly maintained. Below is a synthesized data table of storage conditions and their impact on compound stability.

| Storage Condition | Relative Humidity (RH) | Temperature | Estimated Monthly Degradation (%) | Primary Degradation Pathway |

| Optimal (Glovebox/Desiccator) | < 10% | 2°C to 8°C | < 0.1% | None (Stable) |

| Standard Benchtop | 40% - 60% | 20°C to 25°C | 2.5% - 5.0% | Moisture absorption (Caking) |

| Heat Excursion | < 20% | > 40°C | 8.0% - 12.0% | E1/E2 Dehydration (Alkene) |

| Light & Air Exposure | Variable | 25°C | 4.0% - 7.0% | Oxidation (Yellowing) |

Degradation Mechanisms Logic

Logical relationships of 2-Ethylpiperidin-4-ol HCl degradation pathways.

Self-Validating Experimental Protocols

To guarantee trustworthiness in your downstream assays, implement these self-validating protocols. Every step includes a built-in verification mechanism.

Protocol 1: Inert Aliquoting and Storage Workflow

Objective: Prevent deliquescence and oxidation upon receiving bulk material.

-

Initial Quality Control (QC): Upon receipt, immediately perform a Karl Fischer (KF) titration to establish a baseline water content. Validation: Water content must be < 0.5% w/w.

-

Atmosphere Transfer: Transfer the bulk bottle into a glovebox purged with high-purity Argon (N2 is acceptable, but Argon is denser and better at displacing oxygen in vials).

-

Aliquoting: Divide the bulk powder into single-use amber glass vials. Causality: Amber glass prevents UV-initiated radical oxidation of the piperidinol ring; single-use vials prevent repeated moisture exposure during daily use.

-

Sealing: Cap the vials tightly and wrap the caps with PTFE tape. Validation: PTFE provides a superior moisture barrier compared to Parafilm, which degrades over time.

-

Storage: Store the aliquots at 2-8°C inside a secondary container filled with indicating Drierite (calcium sulfate). Validation: If the Drierite turns pink, the secondary container seal has failed, and the vials must be re-housed.

Protocol 2: Moisture Rescue & Recrystallization

Objective: Recover caked or slightly degraded material.

-

Vacuum Desiccation: Place the caked material in a vacuum desiccator over phosphorus pentoxide ( P2O5 ) at room temperature for 48 hours under high vacuum (< 1 mbar). Validation: Weigh the sample before and after; mass stabilization indicates complete free-moisture removal.

-

Recrystallization (If NMR shows impurities): Dissolve the solid in a minimum amount of hot, anhydrous ethanol.

-

Precipitation: Slowly add anhydrous diethyl ether until the solution becomes cloudy. Cool to 4°C to induce crystallization. Causality: The highly polar hydrochloride salt is insoluble in non-polar ether, forcing it out of the ethanol solution while leaving organic degradation products (like alkenes or ketones) dissolved in the mother liquor.

-

Filtration: Filter under a blanket of argon, wash with cold ether, and dry under vacuum. Validation: Run a 1H-NMR (in D2O or DMSO-d6) to confirm the disappearance of alkene multiplet peaks (~5.5-6.0 ppm).

Storage Workflow Diagram

Self-validating workflow for handling hygroscopic amine hydrochlorides.

References

-

Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions ACS Earth and Space Chemistry[Link]

-

Current Progress in Advanced Oxidation Processes for the Removal of Contaminants of Emerging Concern Using Peracetic Acid as an Effective Oxidant MDPI[Link]

Sources

Technical Support Center: Optimizing the Chromatographic Separation of 2-Ethylpiperidin-4-ol Hydrochloride Isomers

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of 2-Ethylpiperidin-4-ol hydrochloride isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these challenging compounds. As a polar, basic molecule with multiple stereocenters, 2-Ethylpiperidin-4-ol presents unique analytical hurdles. This document provides in-depth, experience-driven answers to common problems, moving beyond simple instructions to explain the fundamental principles behind each strategic choice.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to establish a strong starting point for method development.

Q1: What are the specific isomers of 2-Ethylpiperidin-4-ol, and why is their separation challenging?

A: 2-Ethylpiperidin-4-ol has two stereocenters, at the C2 and C4 positions. This gives rise to two pairs of diastereomers, commonly referred to as cis and trans, based on the relative orientation of the ethyl and hydroxyl groups. Each diastereomer also exists as a pair of enantiomers (non-superimposable mirror images).

-

Diastereomers (cis/trans): These isomers have different physical and chemical properties, which allows for their separation on standard (achiral) chromatographic columns.[1] The primary challenge is finding a column and mobile phase combination that sufficiently exploits these differences to achieve baseline resolution.

-

Enantiomers: These isomers have identical properties in a non-chiral environment and require a chiral selector—either a chiral stationary phase (CSP) or a chiral mobile phase additive—for separation.[2][3]

The molecule's hydrochloride salt form makes it highly polar and water-soluble. Furthermore, the secondary amine in the piperidine ring (pKa ≈ 10-11) is basic, leading to potential issues like poor retention on traditional reversed-phase columns and peak tailing due to interactions with the stationary phase.

Q2: Which chromatographic mode is the best starting point for separating the cis and trans diastereomers?

A: While reversed-phase (RP) chromatography is common, it is often not the ideal starting point for this analyte due to its high polarity.[4] A more effective approach is Hydrophilic Interaction Liquid Chromatography (HILIC) .

HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[5][6] This combination promotes the retention of polar analytes that are poorly retained in RP-HPLC.[4][7] For 2-Ethylpiperidin-4-ol, HILIC offers the significant advantage of strong retention, often leading to better resolution between the cis and trans isomers.

Table 1: Comparison of Recommended Starting Chromatographic Modes

| Mode | Stationary Phase | Mobile Phase Principle | Pros for 2-Ethylpiperidin-4-ol | Cons for 2-Ethylpiperidin-4-ol |

| HILIC | Amide, Diol, Silica | High Organic (>70% ACN) with Aqueous/Buffer | Excellent retention for polar compounds; High organic content enhances MS sensitivity.[8] | Can have longer equilibration times; sensitive to water content.[9] |

| Reversed-Phase Ion-Pair | C18, C8 | Aqueous/Organic + Ion-Pair Reagent (e.g., PFPA, HFBA) | Enhances retention on standard RP columns.[10][11] | Long column equilibration; can suppress MS signal; reagents may permanently alter the column.[8] |

| Mixed-Mode | Mixed-mode (e.g., RP/Ion-Exchange) | Standard Aqueous/Organic Buffers | Retains polar/ionic compounds without ion-pair reagents.[8] | Separation mechanism can be complex; method development can be less intuitive.[8] |

Q3: Do I absolutely need a chiral stationary phase (CSP) to separate the isomers?

A: It depends on your analytical goal.

-

To separate cis and trans diastereomers: No, a chiral column is not required.[1] Diastereomers can be separated on achiral columns (e.g., HILIC or C18) because they have different physical properties.

-

To separate the enantiomers of the cis isomer and/or the enantiomers of the trans isomer: Yes, a chiral stationary phase is essential.[2] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and often successful for separating enantiomers of piperidine derivatives.[12][13]

Q4: How should I prepare my sample for analysis?

A: Proper sample preparation is critical to avoid peak distortion. The cardinal rule is to dissolve your sample in a solvent that is as chromatographically "weak" as possible.

-

For HILIC: The mobile phase is high in organic content (e.g., 90% acetonitrile). Therefore, your sample solvent should ideally match this composition. Dissolving the sample in a high-water-content solvent will cause significant peak distortion (fronting or splitting).[14]

-

For Reversed-Phase: The mobile phase is high in aqueous content. Dissolving the sample in a strong, non-polar solvent (like pure methanol or acetonitrile) can lead to poor peak shape.[15] Whenever possible, dissolve the sample directly in the initial mobile phase.